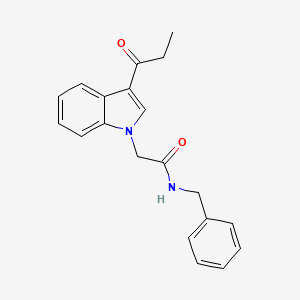
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide, also known as BPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPAA belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to have a higher affinity for the α1 subunit-containing GABA-A receptors, which are predominantly expressed in the brain.
Biochemical and Physiological Effects:
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in anxiolytic, anticonvulsant, and sedative effects. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high purity and can be easily characterized using various analytical techniques. However, N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in in vitro experiments. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has a short half-life, which can limit its efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide. One potential direction is to investigate its potential as a treatment for anxiety disorders, epilepsy, and other neurological disorders. Another direction is to explore its anti-inflammatory and antioxidant effects and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide and improve its solubility and half-life for better efficacy in lab experiments.
Métodos De Síntesis
The synthesis of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine in the presence of acetic anhydride and a catalyst. The reaction proceeds through an amide formation mechanism and yields N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide as a white crystalline solid. The purity of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This makes N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N-benzyl-2-(3-propanoylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)17-13-22(18-11-7-6-10-16(17)18)14-20(24)21-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLMWOXLFUSXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-propanoyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
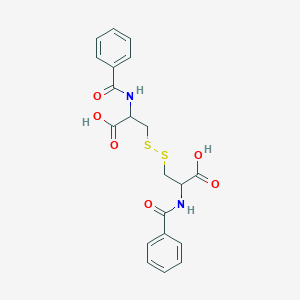
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
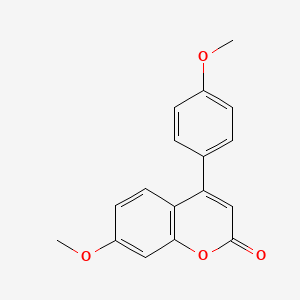
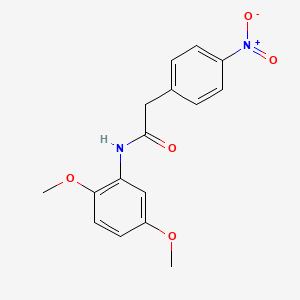

![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
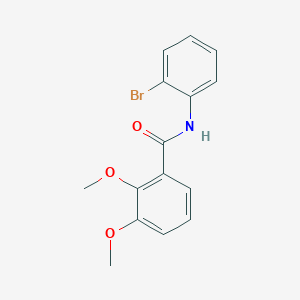
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)